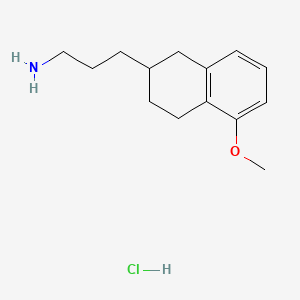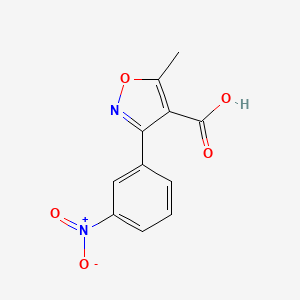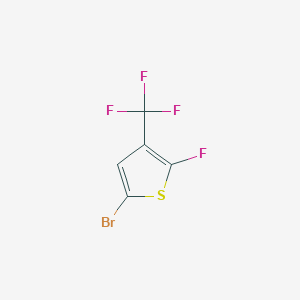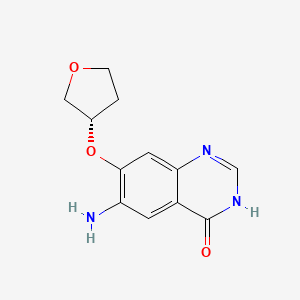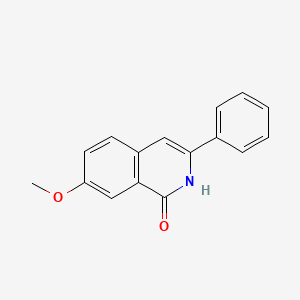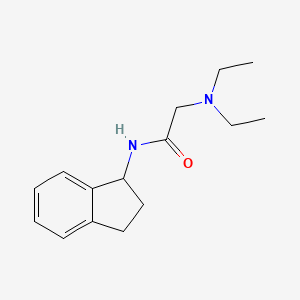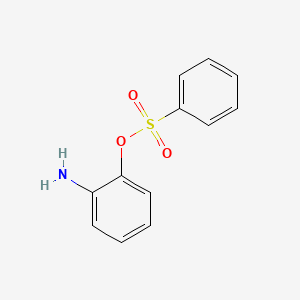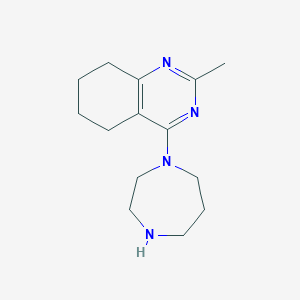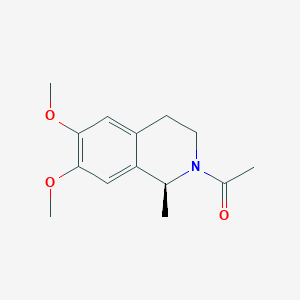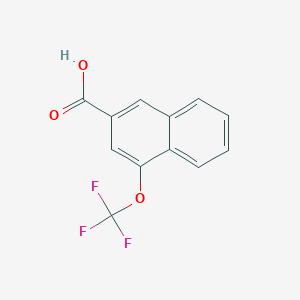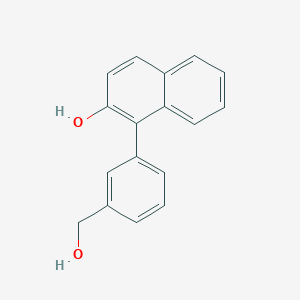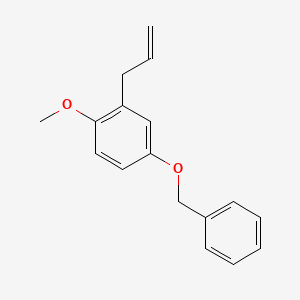
2-Allyl-4-(benzyloxy)-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-4-(benzyloxy)-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It features an allyl group, a benzyloxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-(benzyloxy)-1-methoxybenzene typically involves several steps:
Starting Material: The synthesis often begins with commercially available 2-allylphenol.
Bromination: The phenol group is selectively brominated using N-bromosuccinimide (NBS) to form 2-allyl-4-bromo-6-nitrophenol.
Alkylation: The brominated phenol is then alkylated under standard conditions using allyl bromide to produce the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-4-(benzyloxy)-1-methoxybenzene undergoes several types of chemical reactions:
Bromination: The benzylic C-H bonds can be brominated using NBS to form benzylic halides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in tetrachloride (CCl4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acids.
Bromination: Benzylic halides.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
2-Allyl-4-(benzyloxy)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Allyl-4-(benzyloxy)-1-methoxybenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Allyl-4-(benzyloxy)-1-methoxybenzene can be compared with other similar compounds:
2-Allylphenol: Shares the allyl group but lacks the benzyloxy and methoxy groups.
2-Allyl-4,6-dibenzoylresorcinol: Contains additional benzoyl groups and exhibits different biological activities.
Chromanone Derivatives: Structurally related compounds with diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex organic molecules and a promising candidate for further investigation in biological and medicinal chemistry.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-methoxy-4-phenylmethoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C17H18O2/c1-3-7-15-12-16(10-11-17(15)18-2)19-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3 |
InChI Key |
DDQVIYWNCRKZMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



